

Synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate from p-hydroxybenzoic acid

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Compound of Interest

Compound Name: (2-Amino-2-oxoethyl) 4-hydroxybenzoate

Cat. No.: B351696

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An In-depth Technical Guide to the Synthesis of **(2-Amino-2-oxoethyl) 4-hydroxybenzoate** from p-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive three-step synthetic pathway for the preparation of **(2-Amino-2-oxoethyl) 4-hydroxybenzoate**, a compound of interest in medicinal chemistry and drug development, starting from the readily available precursor, p-hydroxybenzoic acid. The synthesis strategy involves the protection of the phenolic hydroxyl group, followed by esterification of the carboxylic acid, and concluding with the deprotection of the phenol to yield the target molecule.

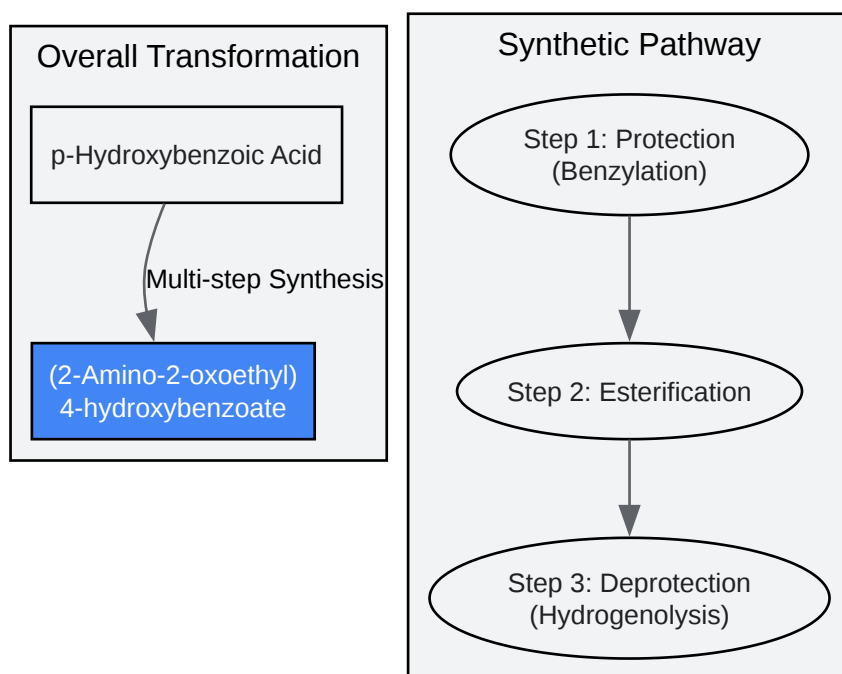
Synthesis Strategy

The presence of two reactive functional groups in p-hydroxybenzoic acid (a phenolic hydroxyl and a carboxylic acid) necessitates a protection strategy to achieve selective esterification. The chosen route involves:

- **Protection:** The phenolic hydroxyl group is protected as a benzyl ether to prevent its interference in the subsequent esterification step.
- **Esterification:** The carboxylic acid of the protected intermediate is esterified using 2-chloroacetamide.

- Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield the final product.

Logical Relationship: Synthesis Strategy



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Caption: Logical workflow of the synthesis strategy.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each step of the synthesis, along with tables summarizing the reactants, reagents, and expected products.

Step 1: Protection of p-Hydroxybenzoic Acid (Benzylation)

This step involves the conversion of the phenolic hydroxyl group of p-hydroxybenzoic acid to a benzyl ether using a Williamson ether synthesis.^{[1][2][3]}

Experimental Protocol:

- To a solution of p-hydroxybenzoic acid (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add benzyl bromide (1.1 eq) dropwise to the suspension.
- Heat the reaction mixture to 80-100°C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Acidify the mixture with dilute HCl to precipitate the product.
- Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain 4-(benzyloxy)benzoic acid.
- The crude product can be purified by recrystallization from ethanol/water.

Data Presentation: Step 1

Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Stoichiometric Ratio	Role
p-Hydroxybenzoic Acid	C ₇ H ₆ O ₃	138.12	1.0	Starting Material
Benzyl Bromide	C ₇ H ₇ Br	171.03	1.1	Benzylating Agent
Potassium Carbonate	K ₂ CO ₃	138.21	1.5	Base
N,N-Dimethylformamide	C ₃ H ₇ NO	73.09	-	Solvent
Expected Product				
4-(Benzyloxy)benzoic Acid	C ₁₄ H ₁₂ O ₃	228.24	-	Protected Intermediate

Step 2: Esterification of 4-(Benzyloxy)benzoic Acid

The protected intermediate, 4-(benzyloxy)benzoic acid, is converted to its sodium salt and then reacted with 2-chloroacetamide to form the desired ester.[4]

Experimental Protocol:

- Dissolve 4-(benzyloxy)benzoic acid (1.0 eq) in a suitable solvent like ethanol.
- Add a stoichiometric amount of sodium hydroxide (1.0 eq) to form the sodium salt, sodium 4-(benzyloxy)benzoate.
- Remove the solvent under reduced pressure to obtain the dry sodium salt.
- In a separate flask, dissolve the sodium 4-(benzyloxy)benzoate in dry DMF.

- Add 2-chloroacetamide (1.2 eq) to the solution.
- Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring by TLC.
- After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
- Filter the solid, wash with water, and dry to yield crude 2-amino-2-oxoethyl 4-(benzyloxy)benzoate.
- Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation: Step 2

Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Stoichiometric Ratio	Role
4-(Benzyloxy)benzoic Acid	C ₁₄ H ₁₂ O ₃	228.24	1.0	Starting Material
Sodium Hydroxide	NaOH	40.00	1.0	Base
2-Chloroacetamide	C ₂ H ₄ ClNO	93.51	1.2	Esterifying Agent
N,N-Dimethylformamide	C ₃ H ₇ NO	73.09	-	Solvent
Expected Product				
2-Amino-2-oxoethyl 4-(benzyloxy)benzoate	C ₁₆ H ₁₅ NO ₄	285.29	-	Protected Product

Step 3: Deprotection of the Benzyl Ether (Hydrogenolysis)

The final step involves the removal of the benzyl protecting group by catalytic hydrogenation to yield **(2-Amino-2-oxoethyl) 4-hydroxybenzoate**. This method is known to be mild and selective, typically not affecting ester or amide bonds.^{[1][5][6][7]}

Experimental Protocol:

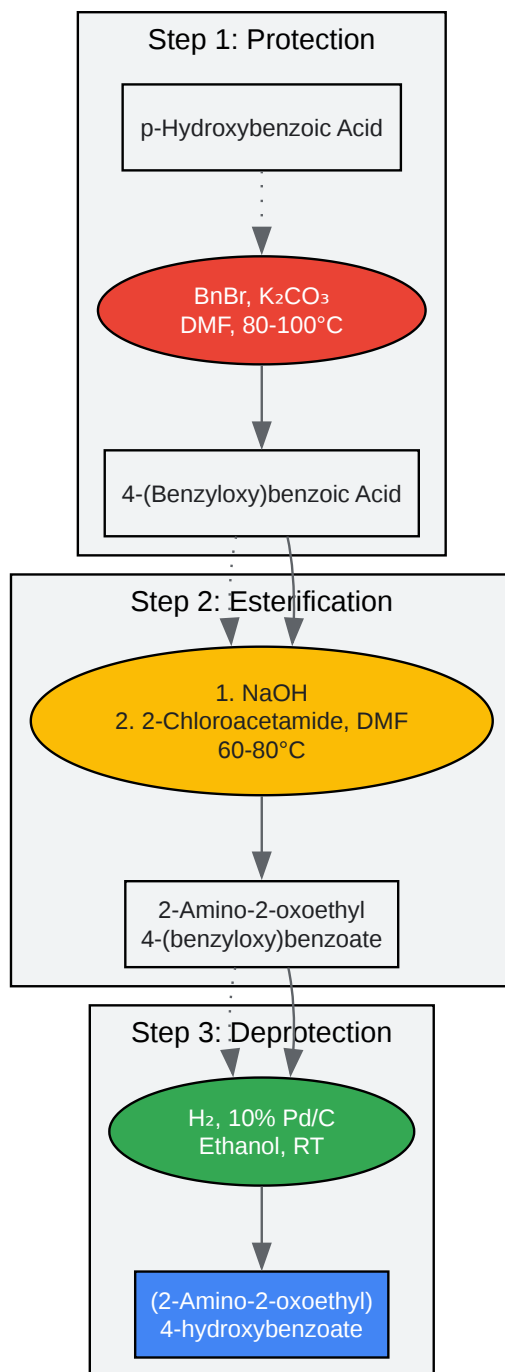
- Dissolve 2-amino-2-oxoethyl 4-(benzyloxy)benzoate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
- Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
- Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
- Stir the reaction mixture vigorously for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with the reaction solvent.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the final compound, **(2-Amino-2-oxoethyl) 4-hydroxybenzoate**, by recrystallization.

Data Presentation: Step 3

Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Stoichiometric Ratio	Role
2-Amino-2-oxoethyl 4-(benzyloxy)benzoate	C ₁₆ H ₁₅ NO ₄	285.29	1.0	Starting Material
Hydrogen (H ₂)	H ₂	2.02	Excess	Reducing Agent
10% Palladium on Carbon (Pd/C)	Pd/C	-	Catalytic	Catalyst
Ethanol	C ₂ H ₆ O	46.07	-	Solvent
Expected Product				
(2-Amino-2-oxoethyl) 4-hydroxybenzoate	C ₉ H ₉ NO ₄	195.17	-	Final Product

Visualized Experimental Workflow

Experimental Workflow

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